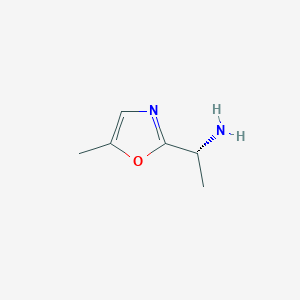
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The methyl group attached to the oxazole ring and the ethanamine side chain contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, and other nitrogen-containing heterocycles, which can have diverse applications in pharmaceuticals and materials science.
科学研究应用
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and amine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
相似化合物的比较
Similar Compounds
(1R)-1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with a sulfur atom replacing the oxygen in the ring.
(1R)-1-(5-methyl-1,3-imidazol-2-yl)ethan-1-amine: Similar structure but with an additional nitrogen atom in the ring.
Uniqueness
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to thiazole and imidazole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1 |
InChI 键 |
BCZCRYDWZCGWIP-RXMQYKEDSA-N |
手性 SMILES |
CC1=CN=C(O1)[C@@H](C)N |
规范 SMILES |
CC1=CN=C(O1)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)


![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
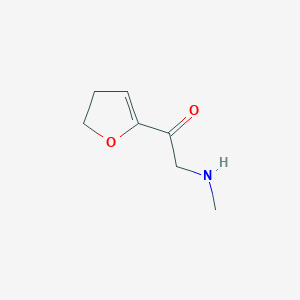
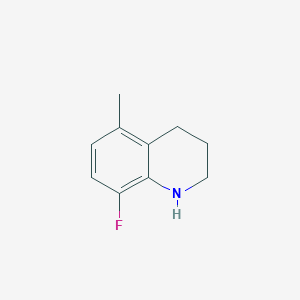
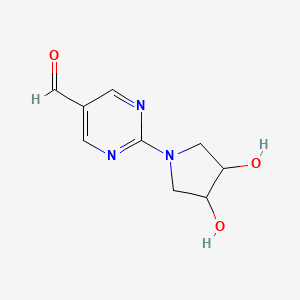
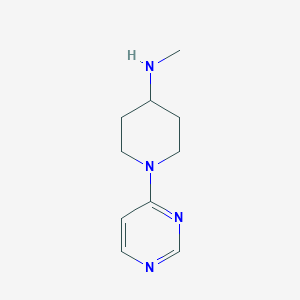
![1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13158923.png)
![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)
![Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158930.png)
